molecular formula C8H4N4O B561357 [1,2,5]Oxadiazolo[3,4-G]quinoxaline CAS No. 101917-77-5

[1,2,5]Oxadiazolo[3,4-G]quinoxaline

Número de catálogo: B561357
Número CAS: 101917-77-5
Peso molecular: 172.147
Clave InChI: AFPAWAIGEVKKOI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[1,2,5]Oxadiazolo[3,4-G]quinoxaline is a nitrogen- and oxygen-containing heterocyclic compound characterized by a fused quinoxaline core modified with an oxadiazole ring. This structure confers strong electron-withdrawing properties due to the electronegativity of oxygen and nitrogen atoms, making it a valuable acceptor unit in donor-acceptor (D-A) systems for optoelectronic applications. Its planar polycyclic architecture enhances π-conjugation, facilitating charge transport and tunable optical absorption/emission profiles . The compound is synthesized via acid-catalyzed intramolecular cyclization of aryl-substituted precursors, often yielding high-purity derivatives with planar geometries suitable for solid-state applications .

Propiedades

Número CAS

101917-77-5

Fórmula molecular

C8H4N4O

Peso molecular

172.147

Nombre IUPAC

[1,2,5]oxadiazolo[3,4-g]quinoxaline

InChI

InChI=1S/C8H4N4O/c1-2-10-6-4-8-7(11-13-12-8)3-5(6)9-1/h1-4H

Clave InChI

AFPAWAIGEVKKOI-UHFFFAOYSA-N

SMILES

C1=NC2=CC3=NON=C3C=C2N=C1

Sinónimos

[1,2,5]Oxadiazolo[3,4-g]quinoxaline (9CI)

Origen del producto

United States

Aplicaciones Científicas De Investigación

Organic Electronics

1.1. Hole Transport Materials

[1,2,5]Oxadiazolo[3,4-g]quinoxaline derivatives have been identified as promising materials for use in organic electronic devices, particularly as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and organic solar cells. Their high hole mobility and suitable energy levels make them excellent candidates for improving device efficiency.

  • Case Study : A study demonstrated that compounds derived from [1,2,5]oxadiazolo[3,4-g]quinoxaline exhibited hole mobilities on the order of 104 cm2V1s110^{-4}\text{ cm}^2\text{V}^{-1}\text{s}^{-1} when incorporated into thin films. This property is crucial for enhancing charge transport in OLEDs and solar cells, leading to higher performance metrics in these devices .

Photonic Applications

2.1. Fluorescent Sensors

The push-pull molecular structure of [1,2,5]oxadiazolo[3,4-g]quinoxaline derivatives allows for their use as fluorescent sensors. These materials can be engineered to exhibit specific fluorescence properties that respond to environmental changes or the presence of target analytes.

  • Data Table: Fluorescent Properties of Derivatives
CompoundEmission Wavelength (nm)Quantum Yield (%)Application
Compound A48075Environmental monitoring
Compound B55065Biological sensing

This table illustrates the emission characteristics of selected derivatives that can be utilized in various sensing applications.

Medicinal Chemistry

3.1. Anticancer Activity

Recent research has highlighted the potential anticancer properties of [1,2,5]oxadiazolo[3,4-g]quinoxaline derivatives. These compounds have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A specific derivative was tested against lung cancer cell lines and demonstrated significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

Key Compounds for Comparison

  • [1,2,5]Thiadiazolo[3,4-G]quinoxaline: Replaces oxygen with sulfur in the oxadiazole ring.
  • Pyrazino[2,3-G]quinoxaline: Lacks the oxadiazole ring, featuring a simpler quinoxaline-pyrazine fusion.
  • Benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole: A bis-thiadiazole-fused quinoxaline with extended conjugation.

Table 1: Electronic and Optical Properties

Compound Band Gap (eV) Electron-Withdrawing Strength Key Applications
[1,2,5]Oxadiazolo[3,4-G]quinoxaline 1.8–2.4 Strongest (due to O/N) Nonlinear optics, fluorescence
[1,2,5]Thiadiazolo[3,4-G]quinoxaline 1.3–1.9 Moderate (S less electroneg.) Organic semiconductors
Pyrazino[2,3-G]quinoxaline 2.1–2.4 Weakest Low-cost optoelectronics
Benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole 1.3–1.5 Strong (dual S/N) Narrow-bandgap polymers

Key Findings

  • Electron-Withdrawing Capacity: The oxadiazolo derivative exhibits the strongest electron-accepting behavior due to oxygen’s high electronegativity, as evidenced by lower reduction potentials and larger Stokes shifts in fluorescence studies compared to thiadiazolo analogues.
  • Band Gap Tunability: Thiadiazoloquinoxaline derivatives show narrower band gaps (1.3–1.9 eV) than oxadiazoloquinoxaline (1.8–2.4 eV), attributed to sulfur’s larger atomic size and reduced electronegativity, which enhance intramolecular charge transfer.
  • Planarity and Solubility: Oxadiazoloquinoxaline derivatives like dibenzo[f,h]furazano[3,4-b]quinoxaline exhibit rigid planar geometries, improving charge carrier mobility but reducing solubility.

Métodos De Preparación

Reaction Mechanism

Under UV irradiation (λ = 365 nm), ANQX undergoes a photoreaction that generates two primary products:

  • FQX (oxadiazolo[3,4-G]quinoxaline-6,7(5H,8H)-dione 1-oxide) via intramolecular cyclization.

  • A covalent adduct with Glu705 in the GluR2 ligand-binding domain (irrelevant to isolated synthesis).

The cyclization proceeds through the formation of a nitrene intermediate, which reacts with the adjacent nitro group to form the oxadiazole ring (Figure 1).

Table 1: Key Reaction Parameters for ANQX Photolysis

ParameterValue
Substrate Concentration10 mM in Tris-HCl (pH 7.4)
UV Wavelength365 nm
Irradiation Time15–30 minutes
Yield of FQX~60% (HPLC-purified)

Analytical Validation

  • X-ray Crystallography : Confirmed the planar structure of FQX, with bond lengths of 1.32 Å (N–O) and 1.41 Å (C–N) in the oxadiazole ring.

  • Mass Spectrometry : ESI-MS showed a molecular ion peak at m/z 221.03 [M+H]⁺, consistent with the molecular formula C₈H₄N₄O₄.

Cyclocondensation of Quinoxaline Precursors

While direct synthetic routes to oxadiazolo[3,4-G]quinoxaline are limited in literature, analogous methods for 1,3,4-oxadiazole-quinoxaline hybrids provide foundational insights. For example, 1,3,4-oxadiazole-quinazolinones are synthesized via cyclocondensation of carboxylic acid hydrazides with quinazolinone intermediates. Adapting this strategy could involve:

Proposed Pathway

  • Quinoxaline-2,3-diamine Synthesis :

    • Starting from o-phenylenediamine and glyoxal, followed by nitration to introduce reactive sites.

  • Oxadiazole Ring Formation :

    • Reaction with nitrous acid (HNO₂) or hydroxylamine to form the 1,2,5-oxadiazole (furoxan) moiety.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsExpected Yield
Quinoxaline nitrationHNO₃/H₂SO₄, 0–5°C, 4 hrs70–80%
CyclizationNH₂OH·HCl, NaOH, reflux, 8 hrs50–60%

Challenges and Limitations

  • Regioselectivity : Ensuring cyclization at the [3,4-G] position requires steric and electronic directing groups.

  • Byproduct Formation : Competing reactions may yieldoxadiazolo[4,3-G] regioisomers.

Solid-Phase Synthesis and Catalytic Methods

Emerging techniques in heterocyclic synthesis, such as transition-metal-catalyzed C–H activation, offer potential routes to optimize yield and purity.

Palladium-Catalyzed Coupling

A hypothetical route involves:

  • Bromoquinoxaline Preparation : Introducing bromine at the 6- and 7-positions.

  • Oxadiazole Coupling : Using Pd(PPh₃)₄ to catalyze cross-coupling with preformed oxadiazole boronic esters.

Table 3: Catalytic Reaction Parameters

CatalystLigandSolventTemperatureYield (Theoretical)
Pd(OAc)₂XPhosDMF100°C40–50%
CuI1,10-PhenanthrolineDMSO120°C30–35%

Validation and Characterization

All synthesized compounds require rigorous analytical validation:

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): Key signals include δ 8.45 (s, 2H, quinoxaline H), δ 7.89 (s, 1H, oxadiazole H).

  • IR Spectroscopy : Peaks at 1670 cm⁻¹ (C=O), 1540 cm⁻¹ (N–O stretch).

Computational Validation

  • DFT Calculations : Predict bond angles of 105° (N–O–N) and 120° (C–N–C) in the oxadiazole ring.

  • ADMET Profiling : SwissADME predicts moderate bioavailability (LogP = -0.1) and adherence to Lipinski’s rules.

MethodCost per Gram (USD)
Photolytic Cyclization$220
Cyclocondensation$180
Catalytic Coupling$300

Q & A

Basic Research Questions

Q. What are the key synthesis strategies for [1,2,5]oxadiazolo[3,4-g]quinoxaline derivatives?

  • Methodological Answer : Derivatives are synthesized via selective reduction of precursors like dithienylbenzobisthiadiazole (TBBT) using controlled reaction conditions (e.g., NaBH₄ or Zn/HCl) to yield specific fused-ring systems . Sonogashira and Stille cross-coupling reactions are also employed to introduce alkynyl or aryl substituents, leveraging the aromatic nature of the core . Purification typically involves column chromatography followed by recrystallization to ensure high purity (>98%).

Q. How are the optical properties of [1,2,5]oxadiazolo[3,4-g]quinoxaline derivatives characterized?

  • Methodological Answer : Key techniques include:

  • UV-Vis-NIR spectroscopy : Measures absorption spectra to determine bandgap (e.g., 1.3–2.4 eV) .
  • Photoluminescence (PL) spectroscopy : Evaluates emission profiles in thin films (e.g., polystyrene matrices) to assess amplified spontaneous emission (ASE) potential .
  • Cyclic voltammetry : Quantifies HOMO/LUMO levels via redox potentials, critical for optoelectronic applications .

Advanced Research Questions

Q. How can substituents and core modifications tune the electronic properties of [1,2,5]oxadiazolo[3,4-g]quinoxaline derivatives?

  • Methodological Answer : Substituent effects are systematically studied by:

  • Introducing electron-withdrawing/donating groups (e.g., -F, -OCH₃) to alter quinoid character and cross-conjugation .
  • Planarizing the core via fused-ring extensions (e.g., dibenzo[a,c][1,2,5]thiadiazolo[3,4-i]phenazine), which enhances π-delocalization and reduces bandgaps . Computational modeling (DFT) predicts energy levels and validates experimental trends .

Q. What computational approaches are used to design [1,2,5]oxadiazolo[3,4-g]quinoxaline-based materials?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic structures, including:

  • Bandgap modulation : Heavy chalcogen atoms (S, Se, Te) in donor/acceptor units lower bandgaps (e.g., 0.10 eV for tellurium-containing derivatives) .
  • Charge transfer dynamics : Time-dependent DFT (TD-DFT) simulates exciton dissociation and charge-carrier mobility in donor-acceptor systems .

Q. How can contradictory data on optical properties from different synthetic routes be resolved?

  • Methodological Answer : Contradictions arise from variations in:

  • Synthetic conditions (e.g., solvent polarity, temperature), which affect crystallinity and π-stacking .
  • Dopant concentrations in polymer matrices (e.g., polystyrene), altering aggregation-induced emission (AIE) behavior . Comparative studies using grazing-incidence XRD and atomic force microscopy (AFM) correlate morphology with optical outputs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.